REACTION_CXSMILES
|
[S:1]1[CH2:6][CH2:5]C[S:3][CH:2]1[CH2:7][C:8]([OH:10])=[O:9].S1CCS[CH:12]1CC(O)=O.[CH3:20][O:21][CH:22]([O:28]C)[CH2:23][C:24](OC)=O.C(S)CS.[CH2:34]([SH:38])[CH2:35][CH2:36][SH:37]>>[S:3]1[CH2:5][CH2:6][S:1][CH:2]1[CH2:7][C:8]([O:10][CH3:12])=[O:9].[S:37]1[CH2:36][CH2:35][CH2:34][S:38][CH:24]1[CH2:23][C:22]([O:21][CH3:20])=[O:28]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(SCCC1)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(SCC1)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC(=O)OC)OC
|
Name
|
dimethylacetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CS)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCS)S
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(SCC1)CC(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(SCCC1)CC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |